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molecular formula C10H9N B363895 8-Methylquinoline CAS No. 611-32-5

8-Methylquinoline

Cat. No. B363895
M. Wt: 143.18g/mol
InChI Key: JRLTTZUODKEYDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07390819B2

Procedure details

A solution of 2.45 g of m-chloroperbenzoic acid in 15 ml of dichloromethane is added dropwise to a solution of 1 g of commercially available 8-methylquinoline in 15 ml of dichloromethane. The reaction mixture is stirred over night diluted with 30 ml of dichloremethane and extracted two times each with 50 ml of halfsaturated aqueous sodium hydrogencarbonate solution. The organic layer is dried over magnesium sulfate, filtered and evaporated in vacuo. The residue is chromatographed on silica gel (dichloromethane/methanol 98:2). 1 g of the title compound are obtained as colourless solid.
Quantity
2.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
ClC1C=CC=C(C(OO)=[O:9])C=1.[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N:21]=[CH:20][CH:19]=[CH:18]2>ClCCl>[CH3:12][C:13]1[CH:14]=[CH:15][CH:16]=[C:17]2[C:22]=1[N+:21]([O-:9])=[CH:20][CH:19]=[CH:18]2

Inputs

Step One
Name
Quantity
2.45 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=C2C=CC=NC12
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture is stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with 30 ml of dichloremethane
EXTRACTION
Type
EXTRACTION
Details
extracted two times each with 50 ml of halfsaturated aqueous sodium hydrogencarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (dichloromethane/methanol 98:2)

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC=C2C=CC=[N+](C12)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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